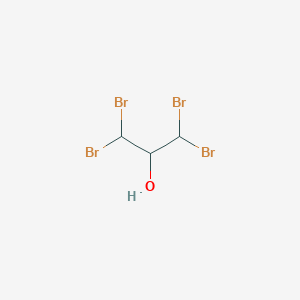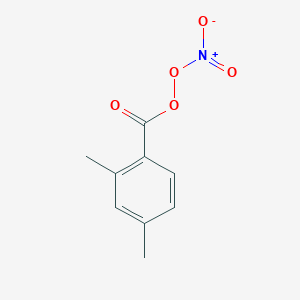
3-(2-Phenylhydrazinyl)cholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylhydrazinyl)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazinyl)cholestane typically involves the reaction of cholestane with phenylhydrazine under specific conditions. One common method includes the following steps:
Preparation of Cholestan-3-one: Cholestan-3-one is prepared by oxidizing cholestane using reagents such as chromium trioxide (CrO3) in acetic acid.
Formation of this compound: Cholestan-3-one is then reacted with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylhydrazinyl)cholestane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group or other functional groups in the molecule.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes involving cholesterol and its derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 3-(2-Phenylhydrazinyl)cholestane involves its interaction with specific molecular targets and pathways. The phenylhydrazinyl group may interact with proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholestene: A derivative of cholestane with a double bond, used in bioorganic and medicinal chemistry.
Cholestan-3-one: An oxidized form of cholestane, used as an intermediate in the synthesis of other compounds.
Uniqueness
3-(2-Phenylhydrazinyl)cholestane is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical properties and potential applications. This modification allows for specific interactions with biological targets and the possibility of developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
63526-20-5 |
|---|---|
Molekularformel |
C33H54N2 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
1-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-phenylhydrazine |
InChI |
InChI=1S/C33H54N2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(35-34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-13,23-25,27-31,34-35H,9-11,14-22H2,1-5H3/t24-,25?,27?,28+,29-,30+,31+,32+,33-/m1/s1 |
InChI-Schlüssel |
VGODHDZUQWETSY-JFBFUDPXSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)NNC5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NNC5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)
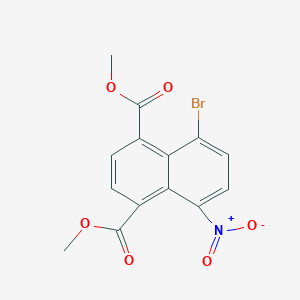


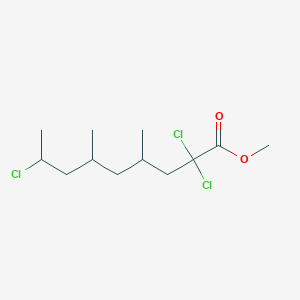
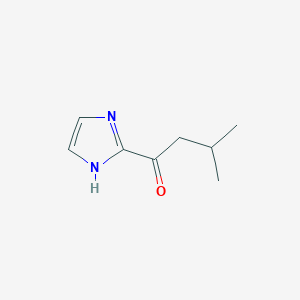
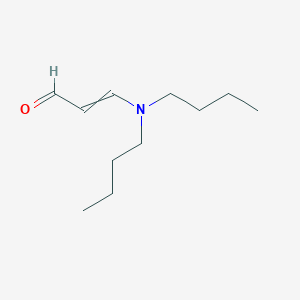
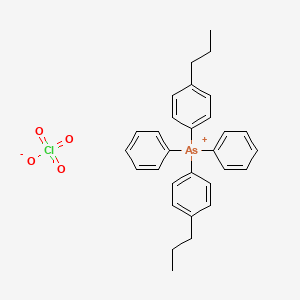

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
